molecular formula C13H16O3 B8298413 (1R,3S)-benzyl-3-hydroxycyclopentanecarboxylate

(1R,3S)-benzyl-3-hydroxycyclopentanecarboxylate

Cat. No.: B8298413
M. Wt: 220.26 g/mol
InChI Key: RDUCOWDKAANTQZ-NWDGAFQWSA-N
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Description

(1R,3S)-benzyl-3-hydroxycyclopentanecarboxylate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

benzyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m0/s1

InChI Key

RDUCOWDKAANTQZ-NWDGAFQWSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CC(CC1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (−)-α-pinene (5.80 g, 42.6 mmol) in THF (10 mL) was cooled to 0° C. and a solution of borane-Me2S (10N, 1.5 mL, 15 mmol) was added. The mixture was stirred for 4 h at 0° C. and benzyl cyclopent-3-enecarboxylate (3.5 g, 17 mmol) was added. The reaction mixture was allowed to warm to ambient temperature and stirred overnight. The mixture was cooled to 0° C. again and quenched with water (2 mL) and aqueous NaOH (3N, 15 mL). Then 30% hydrogen peroxide (20 mL) was added dropwise. The mixture was stirred for 1 h at 0° C. and diluted with water (20 mL) and EtOAc (50 mL). The two layers were separated and the aqueous phase was extracted with EtOAc (50 mL×3). The combined organic phases were washed with brine (200 mL×3), dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash column chromatography on silica gel (EtOAc/hexane=1:4) to afford benzyl 3-hydroxycyclopentanecarboxylate (1.4 g, 37% yield).
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The benzyl cyclopent-3-ene-1-carboxylate (2.0 g, 9.89 mmol) was dissolved in 20 mL of THF and cooled to 0° C. under nitrogen. Borane-THF complex (0.95 mL, 9.89 mmol) was added via syringe and the mixture was stirred for 30 minutes at 0° C. Sodium perborate tetrahydrate solution (100 mL of 0.33 M aqueous solution) was added, and after 30 minutes the reaction mixture was extracted with ethyl acetate. The combined extracts were washed with water and brine and then dried over sodium sulfate. Filtration and concentration provided the crude product which was purified by chromatography on silica gel eluting with 10 to 30% EtOAc in hexanes to provide benzyl 3-hydroxycyclopentanecarboxylate.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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